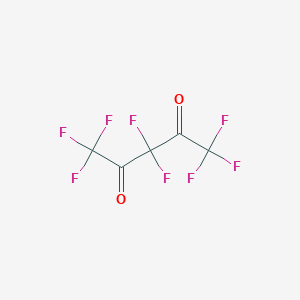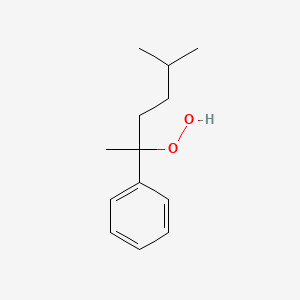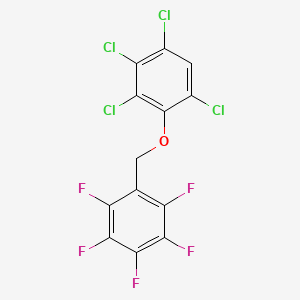![molecular formula C27H37N3O5 B14407652 tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate CAS No. 87136-62-7](/img/structure/B14407652.png)
tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate is a complex organic compound that features a tert-butyl group, a pyridine ring, and amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The pyridine ring is incorporated through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient assembly of the peptide chain .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of nitro groups would yield corresponding amines .
Scientific Research Applications
tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: Shares the tert-butyl and pyridine moieties but differs in its overall structure.
N-(tert-butyl)-2-methoxypyridin-3-amine: Contains a tert-butyl group and a pyridine ring but lacks the peptide component.
Uniqueness
tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate is unique due to its combination of a tert-butyl group, a pyridine ring, and amino acid residues, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
87136-62-7 |
|---|---|
Molecular Formula |
C27H37N3O5 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-[[3-phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C27H37N3O5/c1-19(2)17-23(25(32)35-27(3,4)5)29-24(31)22(18-20-11-7-6-8-12-20)30-26(33)34-16-14-21-13-9-10-15-28-21/h6-13,15,19,22-23H,14,16-18H2,1-5H3,(H,29,31)(H,30,33) |
InChI Key |
NICOJNFGRLCGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


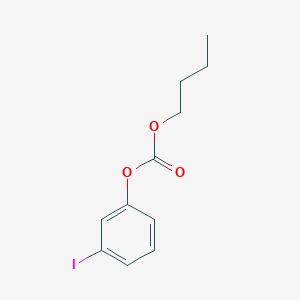

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
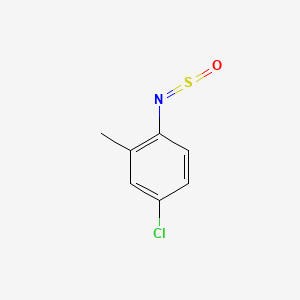
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
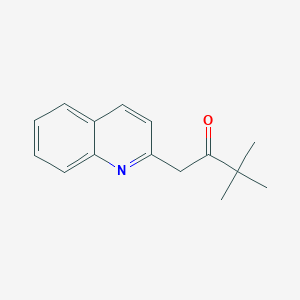
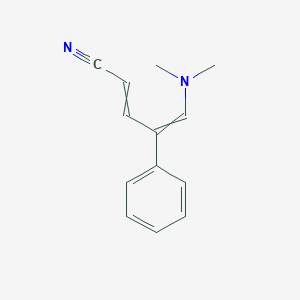

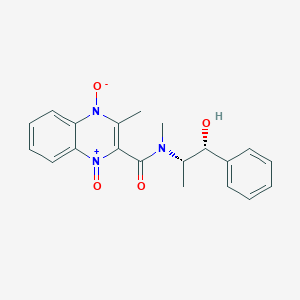
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

